

# The Central Role of Citrate Metabolism in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The metabolic landscape of cancer cells is profoundly reprogrammed to sustain their rapid proliferation and survival. At the heart of this metabolic rewiring lies **citrate**, a key intermediate that bridges glucose and lipid metabolism. In cancer cells, the conventional flow of the tricarboxylic acid (TCA) cycle is often disrupted, leading to an increased reliance on **citrate** for anabolic processes, including fatty acid synthesis and protein acetylation. This technical guide provides an in-depth exploration of the core aspects of **citrate** metabolism in cancer cells and its intricate relationship with tumor progression. We will delve into the pivotal roles of key enzymes such as ATP-**citrate** lyase (ACLY) and the **citrate** carrier (CIC), the transformative impact of iso**citrate** dehydrogenase (IDH) mutations, and the therapeutic potential of targeting this critical metabolic hub. This document summarizes key quantitative data, provides detailed experimental protocols for studying **citrate** metabolism, and visualizes the complex signaling pathways involved.

### The Aberrant Citrate Metabolism in Cancer

Cancer cells exhibit a metabolic phenotype characterized by increased glucose uptake and aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic shift results in the production of lactate and a redirection of glucose-derived carbons into biosynthetic pathways. **Citrate**, traditionally an intermediate in the mitochondrial TCA cycle for energy production, is repurposed in cancer cells to support their anabolic needs.[1][3]



Mitochondrial **citrate** is exported to the cytoplasm via the **citrate** carrier (CIC), also known as solute carrier family 25 member 1 (SLC25A1).[4][5] In the cytoplasm, ATP-**citrate** lyase (ACLY) cleaves **citrate** into acetyl-CoA and oxaloacetate.[6][7][8] Acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol, which are essential for membrane biogenesis in rapidly dividing cells.[6][9] Furthermore, acetyl-CoA is the sole donor of acetyl groups for protein acetylation, including histone acetylation, which plays a crucial role in epigenetic regulation and gene expression.[7][10]

The upregulation of ACLY is a common feature in many cancers and is associated with poor prognosis.[10][11] Similarly, increased expression of CIC is observed in various tumor types and is essential for tumor growth and survival.[5][12]

# **Key Players in Cancerous Citrate Metabolism ATP-Citrate Lyase (ACLY)**

ACLY is a critical enzyme that links carbohydrate and lipid metabolism.[13] Its expression and activity are frequently elevated in cancer cells, driven by oncogenic signaling pathways such as PI3K/Akt.[7][10] The inhibition of ACLY has been shown to suppress tumor cell proliferation and induce apoptosis, making it an attractive therapeutic target.[6][9]

## **Citrate Carrier (CIC/SLC25A1)**

The mitochondrial **citrate** carrier facilitates the transport of **citrate** from the mitochondrial matrix to the cytosol.[14][15] This process is a rate-limiting step for cytosolic **citrate** availability and, consequently, for fatty acid synthesis.[4] Elevated levels of CIC have been documented in numerous cancers, and its inhibition impairs tumor growth.[5][16][17]

## **Isocitrate Dehydrogenase (IDH) Mutations**

Mutations in the iso**citrate** dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a distinct mechanism of metabolic reprogramming in certain cancers, including gliomas, acute myeloid leukemia, and cholangiocarcinoma.[18][19] These mutations confer a neomorphic enzymatic activity, causing the reduction of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[18] The accumulation of D-2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation.[12][20]



## **Quantitative Data on Citrate Metabolism in Cancer**

The following tables summarize key quantitative data related to **citrate** metabolism in cancer cells, providing a comparative overview for researchers.



| Parameter                                                                       | Cancer Type(s)                                                                   | Value                                                           | Reference(s) |
|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------------------|--------------|
| Citrate Concentration                                                           |                                                                                  |                                                                 |              |
| Tumor<br>Microenvironment                                                       | ~200 μM in blood                                                                 | [21]                                                            | _            |
| Prostate Cancer                                                                 | Significantly lower in malignant tissue compared to benign prostatic hyperplasia | [2]                                                             |              |
| ACLY Expression                                                                 |                                                                                  |                                                                 |              |
| Glioblastoma, Colorectal, Breast, Non-small cell lung, Hepatocellular carcinoma | High expression<br>compared to normal<br>cells                                   | [10]                                                            |              |
| Liver Hepatocellular<br>Carcinoma (LIHC)                                        | Overexpression associated with poor prognosis                                    | [11]                                                            |              |
| SLC25A1 (CIC)<br>Expression                                                     |                                                                                  |                                                                 | -            |
| Lung, Prostate,<br>Glioblastoma                                                 | Upregulated expression                                                           | [22]                                                            |              |
| Colon and Lung<br>Adenocarcinoma                                                | Significantly increased compared to adjacent normal tissues                      | [23]                                                            | _            |
| IDH Mutation-Related<br>Metabolites                                             |                                                                                  |                                                                 | -            |
| D-2-Hydroxyglutarate<br>(D-2-HG)                                                | IDH1 mutant gliomas                                                              | 5 to 35 μmol/g of<br>tumor (>100-fold<br>higher than wild-type) | [18]         |

Table 1: Key Quantitative Data in Citrate Metabolism of Cancer Cells



## **Signaling Pathways and Experimental Workflows**

Visualizing the intricate network of metabolic and signaling pathways is crucial for a comprehensive understanding of **citrate**'s role in cancer. The following diagrams, generated using Graphviz, illustrate these complex relationships.





Click to download full resolution via product page

Caption: Core **Citrate** Metabolic Pathway in Cancer Cells.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transport and Metabolism of Citrate by Streptococcus mutans PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the mitochondrial citrate carrier SLC25A1(CIC)in cancer progression and therapy -Maria Avantaggiati [grantome.com]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular citrate and metabolic adaptations of cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATP citrate lyase (ACLY): a promising target for cancer prevention and treatment -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. cohesionbio.com [cohesionbio.com]
- 15. ACLY Assay Kit | Scientist.com [app.scientist.com]
- 16. The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]



- 20. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cancer-associated cells release citrate to support tumour metastatic progression PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Mitochondrial Citrate Carrier (SLC25A1) Sustains Redox Homeostasis and Mitochondrial Metabolism Supporting Radioresistance of Cancer Cells With Tolerance to Cycling Severe Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A comprehensive analysis of SLC25A1 expression and its oncogenic role in pan-cancer -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Central Role of Citrate Metabolism in Cancer Progression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086180#citrate-metabolism-in-cancer-cells-and-tumor-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com